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Introduction

Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic hepatitis C

infection. To ensure its efficacy and safety, it is crucial to assess its stability under various

environmental conditions. A stability-indicating assay is a validated analytical procedure that

can accurately and precisely measure the active pharmaceutical ingredient (API) in the

presence of its degradation products, impurities, and excipients. This document provides a

comprehensive guide for researchers, scientists, and drug development professionals on

developing and validating a stability-indicating high-performance liquid chromatography (HPLC)

method for Sofosbuvir. The protocol is designed in accordance with the International Council

for Harmonisation (ICH) guidelines.

Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with

UV detection to separate Sofosbuvir from its potential degradation products. The principle of

this method is based on the differential partitioning of the analyte and its degradants between a

nonpolar stationary phase (C18 column) and a polar mobile phase. By subjecting Sofosbuvir to

forced degradation under various stress conditions (acidic, alkaline, oxidative, thermal, and

photolytic), the stability-indicating nature of the analytical method can be established. The

method's ability to resolve the parent drug peak from any degradation product peaks

demonstrates its specificity and suitability for stability studies.
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Materials and Reagents
Sofosbuvir reference standard

Sofosbuvir tablets (for assay of pharmaceutical dosage form)

HPLC grade acetonitrile

HPLC grade methanol

Analytical reagent grade ortho-phosphoric acid

Analytical reagent grade sodium hydroxide

Analytical reagent grade hydrochloric acid

Analytical reagent grade hydrogen peroxide

High purity water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions
A validated HPLC system equipped with a UV-Vis detector is required. The following

chromatographic conditions have been found to be suitable for the analysis of Sofosbuvir.
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Parameter Condition

HPLC System Agilent 1260 Infinity II or equivalent

Column
C18 column (e.g., 250 mm x 4.6 mm, 5 µm

particle size)

Mobile Phase
Methanol: 0.1% Ortho-phosphoric acid in water

(60:40 v/v)

Flow Rate 1.0 mL/min

Detection Wavelength 260 nm

Injection Volume 20 µL

Column Temperature Ambient (25 °C)

Run Time 10 minutes

Experimental Protocols
Preparation of Standard and Sample Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Sofosbuvir reference

standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the

mobile phase.

Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a

100 mL volumetric flask and dilute to volume with the mobile phase.

Sample Stock Solution (for tablets, 1000 µg/mL): Weigh and powder not fewer than 20

Sofosbuvir tablets. Transfer an amount of powder equivalent to 100 mg of Sofosbuvir into a

100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes. Dilute

to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe

filter.

Sample Working Solution (100 µg/mL): Pipette 10 mL of the filtered sample stock solution into

a 100 mL volumetric flask and dilute to volume with the mobile phase.
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Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the

method.[1][2] The drug is subjected to stress conditions to induce degradation.

Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl. Reflux the

solution at 80°C for 6 hours.[1] After cooling, neutralize the solution with 0.1 N NaOH and

dilute to 10 mL with the mobile phase.

Alkaline Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Reflux

the solution at 80°C for 10 hours.[1] After cooling, neutralize the solution with 0.1 N HCl and

dilute to 10 mL with the mobile phase.

Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% H₂O₂. Store

the solution at room temperature for 24 hours.[2] Dilute to 10 mL with the mobile phase.

Thermal Degradation: Keep the powdered drug in a hot air oven at 105°C for 48 hours. After

exposure, weigh an amount of powder equivalent to 10 mg of Sofosbuvir, dissolve in the

mobile phase, and dilute to 100 mL.

Photolytic Degradation: Expose the powdered drug to UV light (254 nm) in a photostability

chamber for 24 hours. After exposure, weigh an amount of powder equivalent to 10 mg of

Sofosbuvir, dissolve in the mobile phase, and dilute to 100 mL.

Data Presentation
The results of the forced degradation studies should be summarized to clearly indicate the

extent of degradation under each stress condition.
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Stress Condition Reagent/Condition Duration % Degradation

Acid Hydrolysis 0.1 N HCl 6 hours ~23%[1]

Alkaline Hydrolysis 0.1 N NaOH 10 hours ~50%[1]

Oxidative Degradation 30% H₂O₂ 24 hours ~19%[1]

Thermal Degradation 105°C 48 hours
No significant

degradation[1]

Photolytic

Degradation
UV light (254 nm) 24 hours

No significant

degradation[1]

Method Validation
The developed analytical method must be validated according to ICH guidelines to ensure it is

suitable for its intended purpose. The validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of

components that may be expected to be present. This is demonstrated by the separation of

the Sofosbuvir peak from the degradation product peaks in the forced degradation studies.

Linearity: The ability of the method to obtain test results that are directly proportional to the

concentration of the analyte. A typical linearity range for Sofosbuvir is 10-60 µg/mL.[3]

Accuracy: The closeness of the test results obtained by the method to the true value. This is

typically assessed by recovery studies at three different concentration levels (e.g., 80%,

100%, and 120%).

Precision: The degree of agreement among individual test results when the method is

applied repeatedly to multiple samplings of a homogeneous sample. This includes

repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a

sample that can be detected and quantified, respectively, with suitable precision and

accuracy.
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Robustness: A measure of the method's capacity to remain unaffected by small, but

deliberate variations in method parameters.[4]

Visualization of Workflows and Pathways
To provide a clear visual representation of the experimental processes and degradation

pathways, the following diagrams are generated using the DOT language.
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Caption: Experimental workflow for the stability-indicating assay of Sofosbuvir.
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Caption: Simplified degradation pathways of Sofosbuvir under stress conditions.

Conclusion
The described RP-HPLC method is simple, accurate, precise, and stability-indicating for the

determination of Sofosbuvir in bulk and pharmaceutical dosage forms. The method effectively

separates the parent drug from its degradation products formed under various stress

conditions, making it suitable for routine quality control and stability studies of Sofosbuvir. The

provided protocols and data serve as a detailed guide for researchers to implement and

validate this method in their laboratories.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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